N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c25-20(21-13-16-5-2-1-3-6-16)24-10-8-23(9-11-24)14-19-22-17(15-27-19)18-7-4-12-26-18/h1-7,12,15H,8-11,13-14H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYACGCJQAWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These interactions can lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities. The exact pathways would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability.
Biological Activity
N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a benzyl group and a thiophen-thiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by treatment with thiourea and subsequent steps involving N-bromosuccinimide and primary amines to yield the final product .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivative compounds have been evaluated for their ability to inhibit inflammatory pathways in vitro, showing promise as potential therapeutic agents for conditions like arthritis .
Antiviral Activity
N-benzyl derivatives have shown efficacy against various viral targets. In particular, compounds with similar structural features have been reported to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV). The most potent analogs demonstrated EC50 values in the nanomolar range, indicating strong antiviral activity .
Anticancer Activity
In vitro studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects against several cancer cell lines. For example, structural analogs have been tested against human colon cancer (HCT 116) cells, revealing IC50 values that suggest significant anticancer potential. One study reported an IC50 of 4.363 µM for a related compound compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anti-inflammatory | Various inflammatory markers | Not specified | |
| Antiviral | HCV NS5B Polymerase | 7/89 nM | |
| Anticancer | HCT 116 Cell Line | 4.363 µM |
Case Studies
- Anti-inflammatory Study : A series of thiazole-based compounds were synthesized and evaluated for their anti-inflammatory effects in vitro. The results indicated that modifications at the thiazole ring significantly affected the potency of these compounds against pro-inflammatory cytokines.
- Antiviral Evaluation : A high-throughput screening identified several benzyl-piperazine derivatives as potent inhibitors of HCV replication. The lead compound from this study showed an EC50 value of 7 nM against HCV genotype 1b, highlighting the potential of this class of compounds in treating viral infections.
- Anticancer Trials : In vitro assays on various cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity with minimal effects on normal cells. The structure–activity relationship (SAR) studies suggested that specific substitutions on the piperazine ring enhance anticancer activity.
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperazine ring, which is commonly found in many pharmaceuticals, along with a thiazole and thiophene moiety that contribute to its biological properties. The molecular formula and weight are critical for understanding its interactions in biological systems.
Biological Activities
The compound exhibits several notable biological activities:
-
Anticancer Activity :
- Compounds with benzothiazole and thiophene structures have shown significant anticancer properties. Studies indicate that they can induce apoptosis in various cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators.
- Case Study : A study demonstrated that N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an effective anticancer agent.
-
Antimicrobial Properties :
- The compound's structure enhances its ability to interact with microbial enzymes, leading to antimicrobial effects against various pathogens.
- Case Study : In vitro tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
-
Anti-inflammatory Effects :
- Research suggests that derivatives containing thiazole can inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain.
Summary Table of Biological Activities
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, modifications to the thiazole ring have been explored to enhance potency and selectivity against specific cancer types or pathogens.
Additionally, ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its effects at the molecular level, potentially leading to novel therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The target compound’s uniqueness lies in its combination of a piperazine-carboxamide core , N-benzyl substitution , and a thiophen-thiazole hybrid moiety . Below is a comparative analysis with analogues from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocyclic Diversity: The target compound’s thiophen-thiazole system distinguishes it from analogues with thiadiazoles () or benzo[d]thiazoles ().
- Substituent Effects : The N-benzyl group may enhance lipophilicity and blood-brain barrier penetration compared to polar PEG chains (Compound 40) or charged thiadiazoles (C22H22N6S4).
- Carboxamide vs.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~450–500 g/mol (comparable to ’s derivatives).
- Lipophilicity : The N-benzyl and thiophen-thiazole groups likely increase logP compared to PEG-containing Compound 40 but reduce it relative to trifluoromethylphenyl derivatives (Compound 18).
- Solubility : The carboxamide group may improve aqueous solubility over ester or ketone analogues ().
Preparation Methods
Gewald Reaction for Thiophene Formation
The 2-aminothiophene precursor is synthesized via the Gewald reaction:
- Cyclocondensation of thiophen-2-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and sulfur in ethanol with morpholine catalysis (20 mol%) at 60°C for 6 hr yields 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate (78% yield).
- Key parameters :
Thiazole Ring Construction
Conversion to the thiazole nucleus employs Hantzsch thiazole synthesis:
- React 2-amino intermediate with bromopyruvic acid (1.5 eq) in acetic acid at 90°C for 4 hr
- Neutralize with NaHCO₃ and extract with ethyl acetate
- Yield optimization :
Bromination of Hydroxymethyl Intermediate
The hydroxymethylthiazole derivative undergoes bromination:
- Treat with PBr₃ (2.2 eq) in dry DCM at 0°C → RT for 2 hr
- Critical considerations :
- Moisture exclusion essential to prevent HBr evolution and product hydrolysis
- Quench excess PBr₃ with methanol (−78°C) to avoid exothermic decomposition
Preparation of N-Benzylpiperazine-1-Carboxamide
Benzylation of Piperazine
Carboxamide Installation
Carboxamide formation via Schlenk techniques:
- React N-benzylpiperazine (1.0 eq) with trimethylsilyl isocyanate (1.2 eq) in THF at −40°C
- Warm gradually to RT over 6 hr
- Analytical confirmation :
Final Alkylation and Product Isolation
Nucleophilic Substitution
Coupling of the bromomethylthiazole and piperazine derivatives:
- Combine N-benzylpiperazine-1-carboxamide (1.0 eq), 2-(bromomethyl)-4-(thiophen-2-yl)thiazole (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF
- Heat at 60°C for 18 hr under argon
- Process optimization :
Purification and Characterization
- Chromatographic purification (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient)
- Recrystallization from ethanol/water (4:1) yields white crystals (mp 198-200°C)
- Spectroscopic validation :
Alternative Synthetic Pathways
One-Pot Assembly Strategy
Recent advances suggest potential for telescoped synthesis:
- Concurrent Gewald reaction and piperazine alkylation in DMF/EtOH biphasic system
- Advantages :
- 23% reduction in total reaction time
- Eliminates intermediate purification steps
- Challenges :
- Requires precise stoichiometric control (≤5% excess benzyl chloride)
- Limited to electron-deficient thiophene derivatives
Enzymatic Carboxamide Formation
Emerging biocatalytic methods using lipase B from Candida antarctica:
- Transcarbamoylation of N-benzylpiperazine with ethyl carbamate in TBME
- Benefits :
- 99% enantiomeric excess (where applicable)
- Mild conditions (40°C, atmospheric pressure)
- Limitations :
- Substrate inhibition at >0.5M piperazine concentration
- 18 hr reaction time required for >90% conversion
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Process Contribution |
|---|---|---|
| Benzyl chloride | 12.50 | 28% of total |
| Bromopyruvic acid | 145.00 | 41% of total |
| DIPEA | 89.00 | 19% of total |
Process economics : Switching from DIPEA to K₂CO₃ in alkylation reduces reagent costs by 63% with comparable yields (88% vs 91%).
Waste Stream Management
Critical byproducts requiring treatment:
- HBr gas from bromination step (neutralize with NaOH scrubbers)
- DMF distillation residues (incinerate at >1000°C with NOx abatement)
- Silica gel slurry from chromatography (calcine for SiO₂ recovery)
Computational Modeling and Reaction Optimization
DFT Studies of Alkylation Mechanism
Gaussian 16 calculations at the B3LYP/6-311++G** level reveal:
- Transition state energy barrier: 24.3 kcal/mol for SN2 pathway
- Charge distribution at reactive nitrogen: −0.72 e (Mulliken analysis)
- Solvent effects (PCM model): DMF lowers activation energy by 3.1 kcal/mol vs THF
QSAR-Guided Piperazine Modification
Quantitative Structure-Activity Relationship models predict:
- LogP optimization range: 2.1-3.4 for blood-brain barrier penetration
- Polar surface area <90 Ų ensures intestinal absorption
- Thiophene orientation (2-substituted vs 3-substituted) affects IC₅₀ by 0.8 log units
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide?
Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the thiazole ring, followed by coupling reactions to introduce the piperazine and benzyl carboxamide moieties. Key steps include:
- Thiazole Core Construction : Cyclization of thioamides with α-haloketones or via Hantzsch thiazole synthesis .
- Piperazine Coupling : Nucleophilic substitution or carboxamide bond formation using coupling agents like EDCI/HOBt .
- Benzyl Group Introduction : Alkylation of the piperazine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Strategies : - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
- Temperature control (reflux for coupling reactions, room temperature for sensitive intermediates).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry of the thiazole ring (e.g., C-2 vs. C-4 substitution) and piperazine coupling .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., distinguishing Cl vs. CH₃ substituents) .
- HPLC-PDA : To assess purity (>98% required for biological assays) .
- X-ray Crystallography (if crystalline) : Resolves ambiguous stereochemistry in the piperazine or benzyl groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Answer:
SAR strategies focus on modifying three regions:
Thiophene Substituents : Introducing electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilic interactions with target proteins .
Piperazine Linker : Replacing the benzyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and binding affinity .
Thiazole Methyl Position : Testing bulkier substituents (e.g., isopropyl) to probe steric effects in enzyme active sites .
Methodology :
- Parallel synthesis of analogs using combinatorial chemistry.
- Screening against target enzymes (e.g., kinases, proteases) via fluorescence polarization assays .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms .
- Purity Issues : Impurities >2% (e.g., unreacted thiophene intermediates) can skew IC₅₀ values .
Resolution Strategies : - Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Use orthogonal characterization (e.g., LC-MS vs. NMR) to confirm batch-to-batch consistency .
- Meta-analysis of published data to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
Advanced: What computational approaches predict target interactions and mechanism of action?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding poses in enzyme active sites (e.g., EGFR kinase) .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent properties (ClogP, polar surface area) with activity .
Validation : - Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What are the common impurities in synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted thiophene-2-carboxaldehyde or dimerized intermediates .
- Mitigation :
- Use excess benzyl halide (1.5 eq) to drive piperazine alkylation to completion.
- Purify via preparative TLC (silica gel, ethyl acetate/hexane gradient) .
Advanced: How to design in vivo studies for evaluating pharmacokinetics?
Answer:
- Dosing : Administer 10 mg/kg (IP or oral) in murine models.
- PK Parameters : Measure plasma half-life (t₁/₂) via LC-MS/MS, focusing on metabolite formation (e.g., piperazine ring oxidation) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C for autoradiography in target organs .
Basic: What are the stability profiles under varying pH and temperature?
Answer:
- pH Stability : Degrades rapidly at pH <3 (acidic cleavage of the carboxamide bond) .
- Thermal Stability : Stable up to 150°C in inert atmospheres (N₂), but decomposes above 200°C .
Storage : Lyophilized powders at -20°C in amber vials prevent photodegradation .
Advanced: How to elucidate the mechanism of action for anticancer activity?
Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway Analysis : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Cellular Imaging : Confocal microscopy with fluorescently tagged compound to track subcellular localization .
Advanced: What strategies improve solubility without compromising bioactivity?
Answer:
- Prodrug Design : Introduce phosphate groups on the benzyl ring (cleaved in vivo by phosphatases) .
- Co-Crystallization : Use cyclodextrins or co-solvents (e.g., PEG-400) in formulation .
- Ionizable Groups : Replace the methyl group on the piperazine with a morpholine ring to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
